N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline
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Overview
Description
N-[2-(benzyloxy)benzylidene]-4-bromoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)benzylidene]-4-bromoaniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-[2-(benzyloxy)benzylidene]-4-bromoaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)benzylidene]-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzyloxy)benzylidene]-4-bromoaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)benzylidene]-4-bromoaniline involves its interaction with specific molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-[2-(benzyloxy)phenyl]methylidene]-4-[(4-chlorophenyl)methoxy]benzohydrazide
- N-(2-benzyloxy-benzylidene)-N’-(2-nitro-phenyl)-hydrazine
- N’-[2-(benzyloxy)benzylidene]-4-(decyloxy)benzohydrazide
Uniqueness
N-[2-(benzyloxy)benzylidene]-4-bromoaniline is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
Properties
Molecular Formula |
C20H16BrNO |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16BrNO/c21-18-10-12-19(13-11-18)22-14-17-8-4-5-9-20(17)23-15-16-6-2-1-3-7-16/h1-14H,15H2 |
InChI Key |
MGCVPCUKBNNZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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